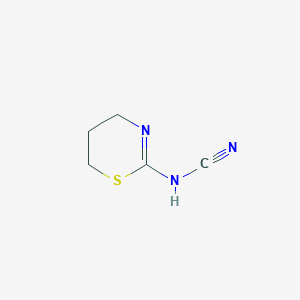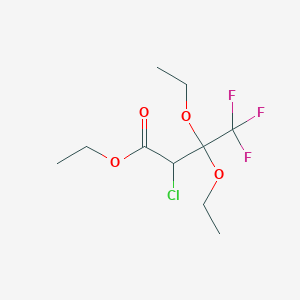
N-(1,3-Thiazinan-2-yliden)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Thiazinan-2-yliden)cyanamide, commonly referred to as NTCA, is an organosulfur compound with a wide range of applications in the scientific research field. It has been studied extensively in recent years due to its unique properties, which make it an attractive option for use in a variety of laboratory experiments. Furthermore, potential future directions for the use of NTCA will be explored.
作用機序
The mechanism of action of NTCA is not yet fully understood. However, it is believed to involve the formation of a cyclic intermediate, which is then converted into the desired product. In addition, NTCA is believed to act as a catalyst in some reactions, aiding in the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTCA are not yet fully understood. However, it has been shown to have a positive effect on the growth of certain bacteria, as well as an inhibitory effect on the growth of certain fungi. In addition, NTCA has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and phosphatases.
実験室実験の利点と制限
NTCA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, it has a low toxicity, making it safe to use in most experiments. However, there are some limitations to its use, such as its relatively low solubility in water and its tendency to form cyclic intermediates, which can make it difficult to work with.
将来の方向性
NTCA has a wide range of potential future applications in scientific research. It has been suggested that it could be used as a starting material for the synthesis of novel compounds, such as polymers and nanomaterials. In addition, it could be used as a catalyst in organic synthesis, as well as in the development of new drugs and pharmaceuticals. Furthermore, its potential in biochemistry and materials science could be explored further, as it has already shown promise in these fields. Finally, its ability to inhibit certain enzymes could be explored further, as it may have potential applications in the treatment of certain diseases.
合成法
NTCA can be synthesized through a variety of methods, including the reaction of 1,3-thiazinan-2-ylidenemalononitrile (TZNMC) with sodium cyanide. This reaction yields NTCA as a white solid that can be purified and used in a variety of laboratory experiments. Other methods of synthesis include the reaction of TZNMC with potassium cyanide and the reaction of thiazole with 1-cyano-2-hydroxy-3-nitrobenzene.
科学的研究の応用
NTCA has a wide range of applications in scientific research, including in the fields of organic synthesis, materials science, and biochemistry. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, carboxylic acids, and amides. In materials science, NTCA has been used as a precursor for the preparation of nanomaterials. In biochemistry, NTCA has been used as a starting material for the synthesis of biologically active compounds.
特性
IUPAC Name |
5,6-dihydro-4H-1,3-thiazin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-4-8-5-7-2-1-3-9-5/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDWBLKVHJMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)









